(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methyl ester group, an amino group, and two fluorine atoms on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-difluorophenylacetic acid.
Esterification: The carboxylic acid group of 2,4-difluorophenylacetic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 2,4-difluorophenylacetate.
Amination: The ester is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The fluorine atoms enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride: The enantiomer of the (S)-form, with different biological activity.
2-Amino-2-(2,4-difluorophenyl)acetic acid: Lacks the ester group, resulting in different chemical properties.
2-Amino-2-(2,4-difluorophenyl)ethanol: Contains an alcohol group instead of an ester.
Uniqueness
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIXPMPFXKDMQH-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.